rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-Butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate, cis, is a chemical compound that has drawn attention in the fields of chemistry and medicinal research due to its unique structure and properties. It features an oxolane ring with an aminomethyl substituent, making it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate typically involves a multi-step process:
Starting Material: : The synthesis begins with tert-butyl carbamate.
Reaction Steps: : The tert-butyl carbamate is subjected to a series of reactions including nucleophilic substitution and ring formation.
Reaction Conditions: : These steps often require controlled temperatures, specific solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods ensure consistent product quality and yield:
Continuous Flow Chemistry: : Enables precise control over reaction conditions and efficient heat transfer.
Automation: : Utilization of automated reactors can streamline the process, reducing human error and improving reproducibility.
Chemical Reactions Analysis
Types of Reactions
rac-tert-Butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate is known to undergo various chemical reactions, including:
Oxidation: : Often using oxidizing agents such as hydrogen peroxide or chromium trioxide.
Reduction: : Typically involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Commonly occurs with halogenating agents or nucleophiles such as amines or alcohols.
Common Reagents and Conditions
The reactions of this compound often employ reagents that are specific to the type of chemical transformation desired:
Oxidation Conditions: : Acidic or basic environments with appropriate oxidizing agents.
Reduction Conditions: : Mild to moderate temperatures with reducing agents in anhydrous solvents.
Substitution Conditions: : A variety of solvents, ranging from polar protic to polar aprotic, depending on the nucleophilicity of the substituent.
Major Products Formed
The products formed from these reactions can vary widely, but commonly include:
Oxidation Products: : Ketones or carboxylic acids.
Reduction Products: : Primary or secondary amines.
Substitution Products: : Substituted oxolanes with diverse functional groups.
Scientific Research Applications
rac-tert-Butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate has been utilized in various fields of scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: : Investigated for its role in drug design and development, particularly for its potential as a prodrug or an active pharmaceutical ingredient.
Industry: : Applied in the production of specialty chemicals and advanced materials, thanks to its functional group versatility.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins that recognize and bind to the aminomethyl oxolane moiety.
Pathways Involved: : Often involves modulation of enzyme activity or receptor binding, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
Comparison with other similar compounds highlights the uniqueness of rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate:
Similar Compounds: : rac-tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxolan-3-yl]carbamate, rac-tert-Butyl N-[(3R,4S)-4-(methyl)oxolan-3-yl]carbamate.
Uniqueness: : The aminomethyl group provides distinct chemical reactivity and biological activity, setting it apart from analogs with different substituents.
rac-tert-Butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate, cis, stands out due to its versatile applications and unique chemical properties. Its diverse reactivity makes it valuable in both academic research and industrial applications, driving ongoing interest and study in this fascinating compound.
Properties
CAS No. |
2165379-23-5 |
---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.